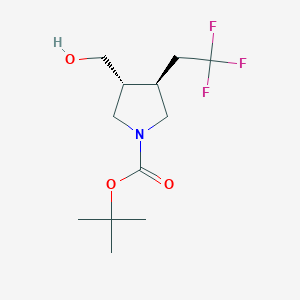
2-Hydroxy-3,5-dimethylcyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-3,5-dimethylcyclohexan-1-one is an organic compound with the molecular formula C8H14O2 It consists of a cyclohexane ring substituted with two methyl groups and a hydroxyl group, making it a derivative of cyclohexanone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3,5-dimethylcyclohexan-1-one can be achieved through several methods. One common approach involves the hydroxylation of 3,5-dimethylcyclohexanone using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, with the hydroxyl group being introduced at the 2-position of the cyclohexane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3,5-dimethylcyclohexanone followed by selective oxidation. This method allows for the efficient and scalable production of the compound, making it suitable for commercial applications.
化学反応の分析
Types of Reactions
2-Hydroxy-3,5-dimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: 2,3,5-Trimethylcyclohexanone or 2,3,5-Trimethylcyclohexanoic acid.
Reduction: 2-Hydroxy-3,5-dimethylcyclohexanol.
Substitution: 2-Chloro-3,5-dimethylcyclohexanone or 2-Bromo-3,5-dimethylcyclohexanone.
科学的研究の応用
2-Hydroxy-3,5-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 2-Hydroxy-3,5-dimethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological processes through the formation of reactive intermediates.
類似化合物との比較
Similar Compounds
- 2-Hydroxycyclohexanone
- 3,5-Dimethylcyclohexanone
- 2-Hydroxy-3-methylcyclohexanone
Uniqueness
2-Hydroxy-3,5-dimethylcyclohexan-1-one is unique due to the presence of both hydroxyl and methyl groups on the cyclohexane ring. This structural feature imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.
特性
分子式 |
C8H14O2 |
|---|---|
分子量 |
142.20 g/mol |
IUPAC名 |
2-hydroxy-3,5-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C8H14O2/c1-5-3-6(2)8(10)7(9)4-5/h5-6,8,10H,3-4H2,1-2H3 |
InChIキー |
RNPPJOCJDVTASZ-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C(C(=O)C1)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


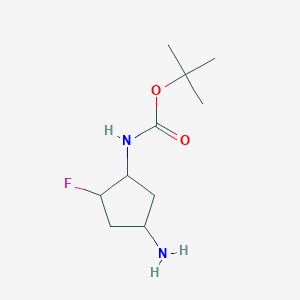


![2,3,5,7-Tetramethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13059555.png)
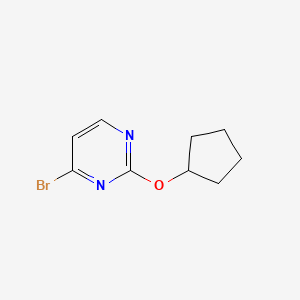
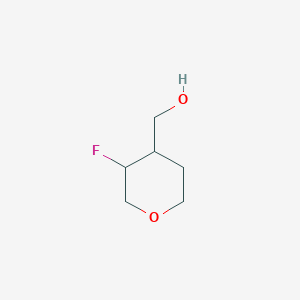


![4-Hydroxy-3-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-methyl-2H-pyran-2-one](/img/structure/B13059574.png)
![3-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol](/img/structure/B13059580.png)
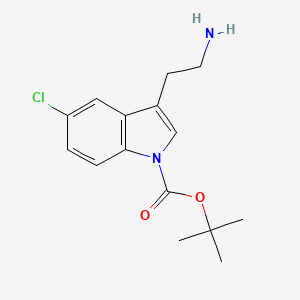
![3-Bromo-5,6,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13059597.png)
